
Alvimopan Acyl-beta-D-glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alvimopan Acyl-beta-D-glucuronide is a metabolite of alvimopan, a peripherally acting μ-opioid receptor antagonist. This compound is formed through the glucuronidation process, where alvimopan is conjugated with glucuronic acid. It is primarily used in the study of drug metabolism and disposition, particularly in understanding the pharmacokinetics and pharmacodynamics of alvimopan .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Alvimopan Acyl-beta-D-glucuronide involves the conjugation of alvimopan with glucuronic acid. This process typically requires the activation of the carboxyl group of alvimopan, followed by its reaction with glucuronic acid. Common reagents used in this process include thionyl chloride for carboxyl activation and ethanol for esterification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is often produced as a reference standard for analytical method development and validation .
Analyse Des Réactions Chimiques
Types of Reactions
Alvimopan Acyl-beta-D-glucuronide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under mild acidic conditions.
Reduction: Sodium borohydride, in an aqueous or alcoholic medium.
Substitution: Halogens (e.g., chlorine, bromine) or alkylating agents (e.g., methyl iodide) under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Applications De Recherche Scientifique
Alvimopan Acyl-beta-D-glucuronide has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Studied for its role in drug metabolism and disposition, particularly in the context of glucuronidation.
Medicine: Investigated for its potential therapeutic effects and its role in the pharmacokinetics of alvimopan.
Industry: Used in the production of high-purity reference standards for quality control and regulatory compliance
Mécanisme D'action
Alvimopan Acyl-beta-D-glucuronide exerts its effects by competitively binding to the μ-opioid receptors in the gastrointestinal tract. This binding prevents the activation of these receptors by endogenous or exogenous agonists, thereby reducing gastrointestinal motility. The compound’s selectivity for peripheral receptors is due to its pharmacokinetics, which limit its ability to cross the blood-brain barrier .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benazepril Acyl-glucuronide
- Raloxifene O-glucuronide
- Silodosin O-glucuronide
- Diclofenac Acyl-glucuronide
- Darunavir N-glucuronide
Uniqueness
Alvimopan Acyl-beta-D-glucuronide is unique due to its specific interaction with the μ-opioid receptors in the gastrointestinal tract. Unlike other glucuronides, it has a high affinity for peripheral receptors, which makes it particularly useful in studying the pharmacokinetics and pharmacodynamics of alvimopan .
Propriétés
Formule moléculaire |
C31H40N2O10 |
|---|---|
Poids moléculaire |
600.7 g/mol |
Nom IUPAC |
6-[2-[[2-benzyl-3-[4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C31H40N2O10/c1-18-16-33(12-11-31(18,2)21-9-6-10-22(34)14-21)17-20(13-19-7-4-3-5-8-19)28(39)32-15-23(35)42-30-26(38)24(36)25(37)27(43-30)29(40)41/h3-10,14,18,20,24-27,30,34,36-38H,11-13,15-17H2,1-2H3,(H,32,39)(H,40,41) |
Clé InChI |
CXXURJOYZYSQEO-UHFFFAOYSA-N |
SMILES canonique |
CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)NCC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


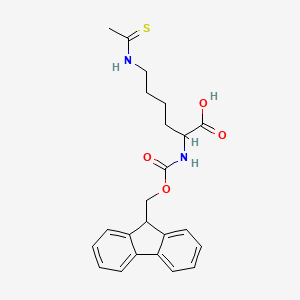
![4-[[2-[2-[3-Acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoylamino]-3-hydroxybutanoyl]amino]-5-amino-5-oxopentanoic acid](/img/structure/B12104846.png)
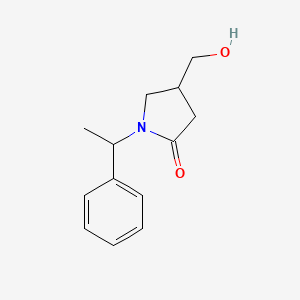
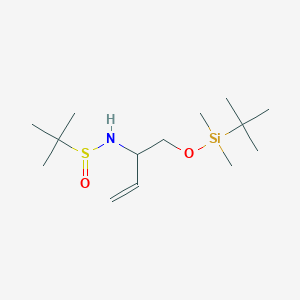
![8-Azabicyclo[3.2.1]octane-3,6-diol, 8-methyl-2-(phenylmethyl)-, 6-benzoate](/img/structure/B12104866.png)
![8,11-Dibromoacenaphtho[1,2-b]quinoxaline](/img/structure/B12104872.png)
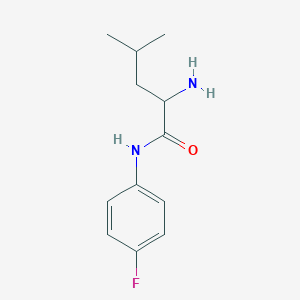
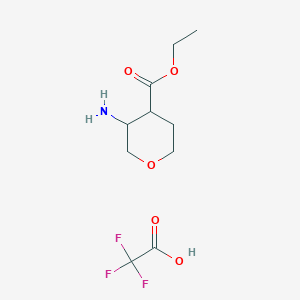
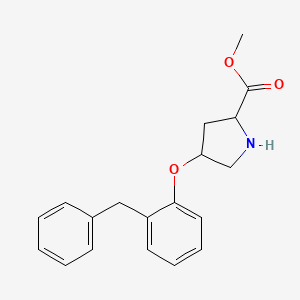
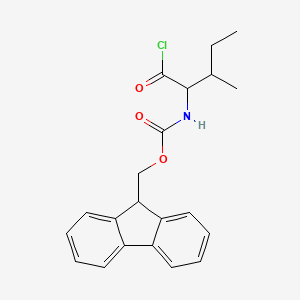

![2,9-Diazaspiro[6.6]tridecane](/img/structure/B12104899.png)
![6-[2-(2-Ethyl-4-hydroxyphenyl)-5-hydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12104905.png)
![2-[[4-Methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoic acid](/img/structure/B12104908.png)
